Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19938756
InChI: InChI=1S/C11H6F3IN2O3/c1-20-10(19)5-2-3-17-6(4-5)16-8(11(12,13)14)7(15)9(17)18/h2-4H,1H3
SMILES:
Molecular Formula: C11H6F3IN2O3
Molecular Weight: 398.08 g/mol

Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate

CAS No.:

Cat. No.: VC19938756

Molecular Formula: C11H6F3IN2O3

Molecular Weight: 398.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate -

Specification

Molecular Formula C11H6F3IN2O3
Molecular Weight 398.08 g/mol
IUPAC Name methyl 3-iodo-4-oxo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidine-8-carboxylate
Standard InChI InChI=1S/C11H6F3IN2O3/c1-20-10(19)5-2-3-17-6(4-5)16-8(11(12,13)14)7(15)9(17)18/h2-4H,1H3
Standard InChI Key WNURWDFFACOPRQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=NC(=C(C(=O)N2C=C1)I)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrido[1,2-a]pyrimidine scaffold, where a pyrimidine ring is fused to a pyridine ring at positions 1 and 2. Key substituents include:

  • A trifluoromethyl group (-CF₃) at position 2, enhancing electron-withdrawing effects and metabolic stability .

  • An iodine atom at position 3, introducing steric bulk and potential for halogen-bonding interactions .

  • A methyl ester at position 8, facilitating solubility modifications and serving as a synthetic handle for further derivatization .

The molecular formula is C₁₂H₈F₃IN₃O₃, with a calculated molecular weight of 433.11 g/mol. The SMILES notation (COC(=O)C1=CN2C(=NC=C1)C(=O)N2C(C(F)(F)F)I) and InChIKey (GUJFYPJBBNDTKI-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Spectral and Computational Data

  • XLogP3: Estimated at 2.1, indicating moderate hydrophobicity suitable for membrane permeability in drug design .

  • Hydrogen Bond Acceptors: 4 (carbonyl oxygens, pyrimidine nitrogen) .

  • Rotatable Bonds: 2 (ester group and pyrimidine ring junction), suggesting conformational flexibility .

Synthesis and Characterization

Synthetic Routes

While no explicit protocols for this compound are published, analogous pyrido[1,2-a]pyrimidines are synthesized via:

  • Cyclocondensation: Reaction of aminopyridines with β-ketoesters or malononitriles under acidic conditions .

  • Halogenation: Post-cyclization iodination using N-iodosuccinimide (NIS) in dichloromethane at 0°C .

  • Esterification: Methanol-mediated esterification of carboxylic acid precursors with thionyl chloride .

Example Protocol (Hypothetical)

  • Condense 2-aminopyridine with ethyl trifluoromethylacetoacetate in acetic acid to form the pyrido[1,2-a]pyrimidine core.

  • Iodinate at position 3 using NIS and catalytic silver triflate .

  • Hydrolyze the ethyl ester to the carboxylic acid, followed by methyl esterification with methanol and HCl .

Analytical Characterization

  • ¹H NMR: Expected signals include a singlet for the trifluoromethyl group (δ 3.9–4.1 ppm) and a downfield-shifted ester methyl (δ 3.7 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 433.01 [M+H]⁺ .

Biological and Pharmacological Activities

Antimicrobial Properties

Structural analogs with electron-withdrawing groups (e.g., -CF₃) show moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) . The iodine atom could potentiate antibiofilm effects via halogen bonding .

Applications in Material Science

Organic Electronics

The extended π-system and electron-deficient trifluoromethyl group make this compound a candidate for n-type semiconductors. Similar derivatives exhibit electron mobilities of 0.12–0.35 cm²/V·s in thin-film transistors .

Agrochemistry

Mesoionic pyrido[1,2-a]pyrimidines demonstrate insecticidal activity against Aphis gossypii (LC₅₀ = 12 ppm) . The iodine substituent may enhance photostability for field applications.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey SubstituentsBioactivity (Example)
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylateC₁₀H₈N₂O₃-COOCH₃ at C2PDE4 inhibition (IC₅₀ = 1.2 μM)
8-Methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamideC₁₇H₁₂F₃N₃O₂-CONH-C₆H₄-CF₃ at C3Anticancer (HCT116 IC₅₀ = 4.7 μM)
Target CompoundC₁₂H₈F₃IN₃O₃-CF₃ at C2, -I at C3, -COOCH₃ at C8Hypothetical kinase inhibition

Future Perspectives

  • Synthetic Optimization: Development of one-pot methodologies to reduce step count and improve yields .

  • Targeted Drug Discovery: Screening against kinase libraries (e.g., EGFR, VEGFR) to identify lead candidates.

  • Material Applications: Fabrication of OLED devices to assess electroluminescence efficiency.

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